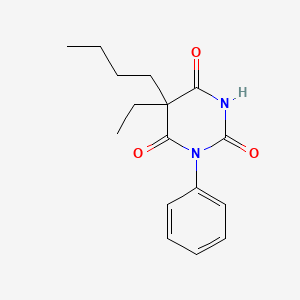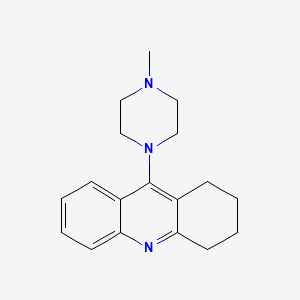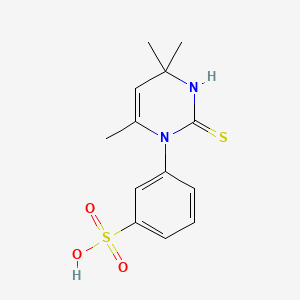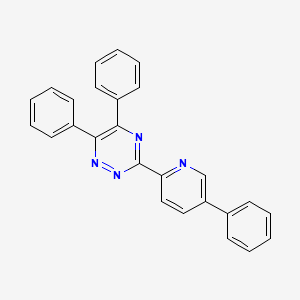![molecular formula C12HBr4Cl3O B13808030 4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B13808030.png)
4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabromotrichlorodibenzofuran is a halogenated organic compound belonging to the family of dibenzofurans These compounds are characterized by their two benzene rings fused to a central furan ring Tetrabromotrichlorodibenzofuran is notable for its high degree of halogenation, with four bromine atoms and three chlorine atoms attached to the dibenzofuran structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrabromotrichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods: Industrial production of tetrabromotrichlorodibenzofuran may involve large-scale halogenation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Tetrabromotrichlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can remove halogen atoms, potentially leading to less halogenated dibenzofurans.
Substitution: Halogen atoms on the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce less halogenated dibenzofurans.
科学研究应用
Tetrabromotrichlorodibenzofuran has several applications in scientific research:
Environmental Science: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.
Industrial Chemistry: The compound is used as a precursor in the synthesis of other halogenated organic compounds.
Biology and Medicine: Research is ongoing to understand its effects on biological systems, including its potential as an endocrine disruptor.
作用机制
The mechanism of action of tetrabromotrichlorodibenzofuran involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
Polychlorinated Dibenzofurans (PCDFs): These compounds have similar structures but with chlorine atoms instead of bromine.
Tetrabromobisphenol A (TBBPA): Another brominated compound with different applications and toxicological profiles.
Uniqueness: Tetrabromotrichlorodibenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its high degree of halogenation makes it particularly stable and resistant to degradation, which is both an advantage and a concern from an environmental perspective.
属性
分子式 |
C12HBr4Cl3O |
|---|---|
分子量 |
587.1 g/mol |
IUPAC 名称 |
4,6,7,8-tetrabromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12HBr4Cl3O/c13-3-1-2-4-8(17)10(19)9(18)7(16)12(4)20-11(2)6(15)5(3)14/h1H |
InChI 键 |
ZRBFRENNSJKXLT-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Br)OC2=C(C(=C1Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


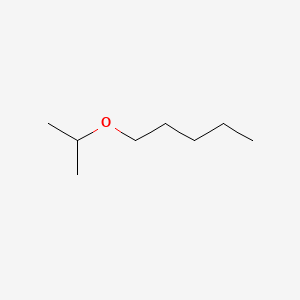
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)

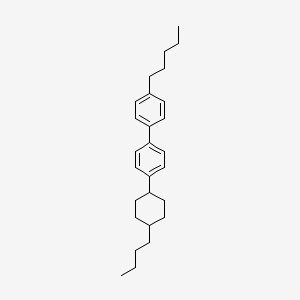
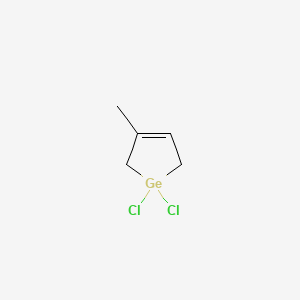
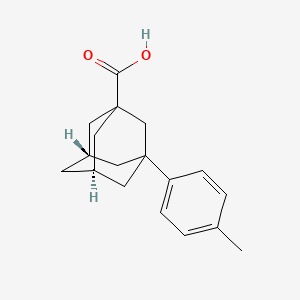
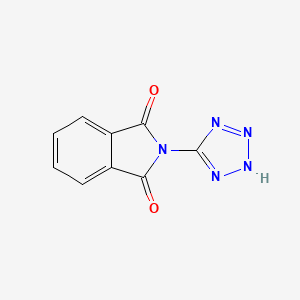

![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
